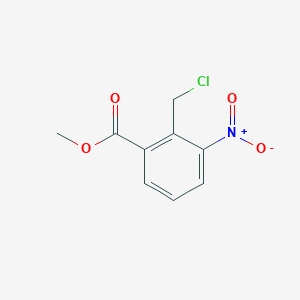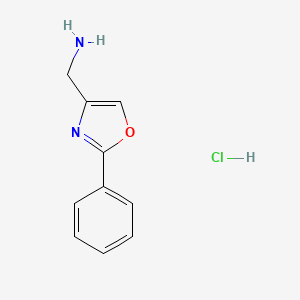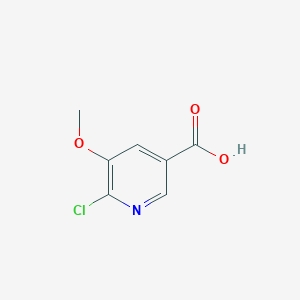![molecular formula C14H12N2O3S B1421481 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- CAS No. 916574-87-3](/img/structure/B1421481.png)
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-
Übersicht
Beschreibung
“1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” is a chemical compound with the molecular formula C8H8N2O . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives, including “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-”, has been reported in several studies . These studies have used various methodologies for the introduction of bio-relevant functional groups to the pyridine .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” consists of a pyrrolopyridine core with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position . The molecular weight of this compound is 148.16 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Blocks
1H-Pyrrolo[2,3-B]pyridine: derivatives are widely used as building blocks in organic synthesis. They serve as key intermediates in the construction of complex molecules due to their reactivity and structural diversity. This compound, with its phenylsulfonyl and methoxy groups, offers unique electronic and steric properties that can be exploited in various synthetic routes .
Pharmaceutical Research
In pharmaceutical research, 1H-Pyrrolo[2,3-B]pyridine compounds are explored for their potential medicinal properties. They are often screened for activity against a range of biological targets, such as enzymes or receptors, which could lead to the development of new drugs for treating diseases .
Material Science
The 1H-Pyrrolo[2,3-B]pyridine scaffold is also of interest in material science. Its electronic properties make it a candidate for use in electronic materials, such as organic semiconductors, which are used in the production of OLEDs and other electronic devices .
Analytical Chemistry
In analytical chemistry, 1H-Pyrrolo[2,3-B]pyridine derivatives can be used as chemical standards or reagents. Their well-defined structures and properties allow them to serve as references in various chemical analyses, ensuring accuracy and reliability in measurements .
Agrochemical Research
The structural motif of 1H-Pyrrolo[2,3-B]pyridine is found in some agrochemicals. Researchers may modify this core structure to develop new compounds with potential applications as pesticides or herbicides, contributing to agricultural productivity .
Biochemical Studies
1H-Pyrrolo[2,3-B]pyridine: derivatives are utilized in biochemical studies to probe the function of biological molecules. They can act as inhibitors or activators in enzymatic reactions, helping to elucidate the mechanisms of action within biological systems .
Catalysis
In the field of catalysis, 1H-Pyrrolo[2,3-B]pyridine compounds can be employed as ligands for metal catalysts. These complexes can facilitate a variety of chemical transformations, making them valuable tools in industrial processes .
Nanotechnology
Lastly, the unique properties of 1H-Pyrrolo[2,3-B]pyridine make it a subject of interest in nanotechnology. It can be used to create nanostructures with specific functions, such as drug delivery systems or sensors, which have applications in healthcare and environmental monitoring .
Zukünftige Richtungen
The future directions for research on “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” and related compounds could involve further exploration of their potential as FGFR inhibitors . This could include more detailed studies on their mechanism of action, as well as investigations into their potential applications in cancer therapy .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-9-15-14-12(13)8-10-16(14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCOYYLGDLUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)

![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)


![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)


![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)